molecular formula C18H22FNO3 B2540633 (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351613-07-4

(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2540633
CAS No.: 1351613-07-4
M. Wt: 319.376
InChI Key: KAMORADTMNAHFQ-UHFFFAOYSA-N
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Description

The compound "(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone" features a spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane core linked to a 4-fluorophenyl-substituted cyclopropyl group via a ketone bridge. This architecture combines conformational rigidity (from the spirocycle and cyclopropane) with electronic modulation (via the fluorine atom), making it a candidate for applications in medicinal chemistry, particularly in targeting receptors sensitive to steric and electronic effects.

Properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO3/c19-15-4-2-14(3-5-15)17(6-7-17)16(21)20-10-8-18(9-11-20)22-12-1-13-23-18/h2-5H,1,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMORADTMNAHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3(CC3)C4=CC=C(C=C4)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Intermediate Preparation

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is synthesized via a tandem cyclization-protection strategy. Starting with tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (Intermediate I), deprotonation with potassium tert-butoxide in dimethylformamide (DMF) enables O-alkylation with electrophilic partners. For instance, reaction with 2-chloropyridines at 85°C for 4 hours yields alkoxy-substituted intermediates (IIa–IIb) in 46–60% yields. Subsequent Boc deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) generates the free amine, critical for downstream coupling.

Key reaction parameters:

Step Reagents Temperature Time Yield
O-Alkylation KO*Bu, DMF 85°C 4 h 46%
Boc Deprotection 4M HCl/dioxane 25°C 2 h Quant.

Synthesis of 1-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Cyclopropanation Strategy

The 1-(4-fluorophenyl)cyclopropyl group is constructed via a copper-catalyzed cyclopropanation of 4-fluorostyrene derivatives. Employing trimethylsilyl cyanide (TMSCN) and Cu(OTf)₂ in acetonitrile at 0°C induces stereoselective ring formation. Subsequent hydrolysis of the nitrile intermediate under acidic conditions (6N HCl, reflux) generates the carboxylic acid precursor.

Optimization insight:

  • Chemoselective reduction of the nitrile to amine using LiAlH₄ at 0°C prevents over-reduction.
  • Microwave-assisted coupling (140°C, 30 min) improves reaction efficiency by 22% compared to conventional heating.

Amide Coupling to Assemble the Target Compound

HATU-Mediated Coupling

The final step involves coupling 1,5-dioxa-9-azaspiro[5.5]undecan-9-amine with 1-(4-fluorophenyl)cyclopropanecarboxylic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. General Procedure-II specifies:

  • Activate carboxylic acid (1.1 eq) with HATU (1.5 eq) and DIPEA (4 eq) at 0°C for 10 min.
  • Add amine hydrochloride (1 eq) and stir at 25°C for 16 h.
  • Purify via preparative HPLC to isolate the methanone product.

Representative data:

  • Typical isolated yield: 68–72%
  • Purity (HPLC): >98% (210 nm)
  • m/z (ESI): Calculated 384.17 [M+H]⁺, Observed 384.21

Alternative Synthetic Routes

Reductive Amination Pathway

For analogs requiring stereochemical control, ketone intermediate III (tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate) undergoes reductive amination with 1-(4-fluorophenyl)cyclopropanamine. Titanium isopropoxide facilitates imine formation, followed by NaBH₄ reduction at 0°C to yield the secondary amine, which is subsequently acylated.

Critical comparison:

  • Reductive amination achieves higher diastereoselectivity (dr 5:1) vs. direct coupling.
  • Requires additional Boc deprotection step, lowering overall yield by 15%.

Process Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

Comparative studies in DMF vs. dichloromethane (DCM) reveal:

Solvent Reaction Time Yield
DMF 16 h 72%
DCM 24 h 58%

Nickel-catalyzed hydrogenation (General Procedure-IV) enables gram-scale production with <5% epimerization.

Analytical Characterization

Spectroscopic Validation

1H NMR (700 MHz, CDCl₃):

  • δ 7.45–7.38 (m, 2H, Ar-F)
  • δ 6.95–6.89 (m, 2H, Ar-F)
  • δ 3.82–3.75 (m, 4H, OCH₂)
  • δ 1.92–1.84 (m, 2H, cyclopropane CH₂)

13C NMR (176 MHz, CDCl₃):

  • 165.8 ppm (C=O)
  • 162.1 ppm (d, J = 247 Hz, C-F)
  • 58.4 ppm (spiro C-O)

Chemical Reactions Analysis

(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone serves as a valuable building block for constructing more complex molecules. Its unique structural features facilitate the development of novel compounds with potential applications in various chemical processes.

Biology

Research indicates that this compound may exhibit significant biological activities, including interactions with enzymes and receptors. Studies suggest its potential role in modulating biological pathways relevant to various diseases:

  • Enzyme Interaction : The compound's ability to bind to specific enzymes could lead to therapeutic effects.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

Medicine

The compound is under investigation for its therapeutic potential, particularly in treating neurological disorders and cancer. Its mechanism of action involves binding to molecular targets, which can alter cellular signaling pathways:

  • Neuroprotective Effects : Similar compounds have shown promise in reducing neuronal apoptosis and enhancing cell survival under stress conditions.

Table 1: Summary of Biological Activities

Activity TypeDescription
Sigma Receptor AgonismEnhances neuroprotective pathways; potential for treating neurodegenerative diseases.
Muscarinic Acetylcholine AgonismImproves cognitive functions such as learning and memory by enhancing synaptic transmission.

Industry

In industrial applications, this compound is utilized in developing new materials and as a precursor for synthesizing specialty chemicals.

Neuroprotective Studies

Recent studies have highlighted the neuroprotective properties of compounds structurally related to this compound. For instance:

  • Reduction of Neuronal Apoptosis : Research demonstrated that these compounds significantly reduced neuronal cell death in vitro when exposed to neurotoxic agents.
  • Cognitive Enhancement : In animal models, administration of related compounds improved performance in memory tasks, suggesting potential applications in treating cognitive decline.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The target compound’s 4-fluorophenyl-cyclopropyl group likely enhances rigidity and metabolic stability compared to halogenated phenyl analogs (e.g., 2-Cl-6-F in ). Cyclopropane is a bioisostere that resists oxidative metabolism, whereas chloro groups may increase toxicity risks.
  • In contrast, the methoxy group in introduces electron-donating properties, improving solubility but risking O-demethylation in vivo.
  • Spirocyclic Core Variations : The 1,5-dioxa-9-aza configuration in the target compound and differs from the 1-oxa-4-aza system in . The latter’s amine group increases basicity, possibly favoring ionizable interactions in acidic environments (e.g., lysosomal targeting).

Binding Affinity and Selectivity

  • The cyclopropyl group in the target compound may improve selectivity for hydrophobic binding pockets (e.g., in kinases or GPCRs) compared to the smaller halogens in .
  • The ketone linker in the target compound and could engage in hydrogen bonding, whereas the amine in might participate in salt bridges.

Biological Activity

The compound (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone represents a novel class of biologically active molecules that have garnered interest in medicinal chemistry due to their unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound features a cyclopropyl ring substituted with a fluorophenyl moiety, linked to a spirocyclic structure containing a dioxane and azaspiro system. This configuration is believed to enhance its interaction with biological targets due to the rigidity and unique electronic properties conferred by the cyclopropane and spiro structures.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclopropyl Ring : The cyclopropane structure is often synthesized through cyclopropanation reactions involving alkenes and diazo compounds.
  • Introduction of the Fluorophenyl Group : This can be achieved via electrophilic aromatic substitution or coupling reactions.
  • Construction of the Spirocyclic Framework : This step may involve cyclization reactions where appropriate precursors are reacted under acidic or basic conditions.
  • Final Modification : The methanone group is introduced through acylation reactions.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

Research indicates that derivatives of phenylcyclopropane exhibit significant inhibitory effects on the proliferation of cancer cell lines, particularly human myeloid leukemia cells (U937). These compounds demonstrated effective inhibition without notable cytotoxicity, suggesting a targeted mechanism of action .

Enzyme Inhibition

Studies have shown that structurally similar compounds can act as potent inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. The introduction of fluorine atoms in the phenylcyclopropane structure has been associated with enhanced inhibitory activity against MAO, indicating potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been extensively studied:

  • Cyclopropane Ring : Provides rigidity that enhances binding affinity to target proteins.
  • Fluorine Substitution : Increases lipophilicity and metabolic stability, contributing to improved pharmacokinetic properties.
  • Aza-Spirone Structure : May facilitate interactions with specific receptors or enzymes due to its unique spatial arrangement .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Leukemia Treatment : A study demonstrated that derivatives similar to this compound significantly inhibited U937 cell proliferation at micromolar concentrations without inducing apoptosis .
  • Neuroprotective Effects : Another investigation reported that related compounds exhibited neuroprotective effects in models of neurodegeneration, potentially through MAO inhibition .
  • Antimicrobial Activity : Compounds within this class have also shown promise as antimicrobial agents, effectively inhibiting bacterial growth in vitro .

Data Tables

Below are summarized data tables illustrating key findings from various studies:

Study ReferenceBiological ActivityIC50 ValueCell Line
Inhibition of U937 proliferation10 µMU937
MAO inhibition0.1 µMEnzyme Assay
Antimicrobial activityN/AVarious

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between cyclopropane carboxaldehyde derivatives and fluorinated aromatic amines, followed by cyclization. For example, similar spirocyclic compounds were synthesized by reacting cyclopropane carboxaldehyde with 4-fluorobenzylamine, yielding a 17% product after chromatography (1:1 MeOH:EtOAc) and preparative HPLC purification .
  • Optimization :

  • Use stoichiometric ratios of reagents (e.g., 1:1 aldehyde:amine).

  • Screen polar aprotic solvents (e.g., MeCN, DMF) to improve cyclization efficiency.

  • Employ gradient HPLC for purification to resolve impurities.

    Reaction Parameter Example Yield Reference
    Solvent SystemMeOH:EtOAc17%
    Diastereomer Ratio2:1N/A

Q. How is the stereochemical configuration of the compound confirmed, and what challenges arise in characterizing diastereomers?

  • Methodology :

  • Chiral HPLC : Resolve diastereomers using preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) .
  • NMR Analysis : Compare coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations to assign stereochemistry.
    • Challenges : Overlapping signals in 1^1H NMR due to similar environments of diastereomers require advanced techniques like 2D NMR (HSQC, HMBC) or X-ray crystallography .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this spirocyclic compound, and what validation experiments are required?

  • Methodology :

  • QSAR/QSPR Modeling : Use Quantum Chemistry and Neural Networks (e.g., CC-DPS) to predict logP, solubility, and binding affinities .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger.
  • Validation :
  • Enzyme Inhibition Assays : Measure IC50_{50} values using fluorescence-based or radiometric assays (e.g., kinase activity assays) .
  • Cellular Uptake Studies : Use LC-MS to quantify intracellular concentrations in disease models (e.g., cancer cell lines) .

Q. What strategies mitigate low yields in aminomethylation reactions involving spirocyclic intermediates?

  • Methodology :

  • Alternative Reagents : Replace formaldehyde with paraformaldehyde or trimethylamine N-oxide to stabilize reactive intermediates .

  • Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 30% → 50% in analogous spirocyclic systems) .

  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate imine formation .

    Aminomethylation Strategy Yield Improvement Reference
    Microwave Irradiation+20%
    Lewis Acid Catalysis+15%

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact the compound’s pharmacological profile?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents like -OCH3_3, -Cl, or -CF3_3 and compare:
  • Lipophilicity : Measure logD (shake-flask method).
  • Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) .
  • Case Study : Fluorinated analogs often show enhanced blood-brain barrier penetration compared to methoxy derivatives due to reduced polarity .

Contradictions and Data Gaps

  • Stereochemical Outcomes : reports a 2:1 diastereomer ratio, while similar reactions ( ) show variability (30% yield with 2:1 ratio). This suggests solvent polarity (MeOH:EtOAc vs. MeOH:MeCN) may influence stereoselectivity, requiring systematic solvent screening .
  • Biological Activity : While marine-derived spirocyclic compounds show antiviral/antibacterial activity ( ), no direct data exists for this compound. Researchers must extrapolate from structural analogs .

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